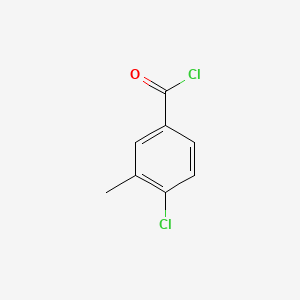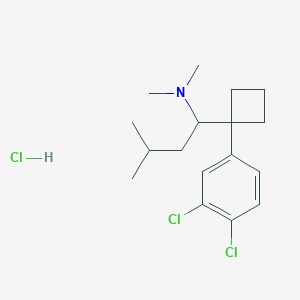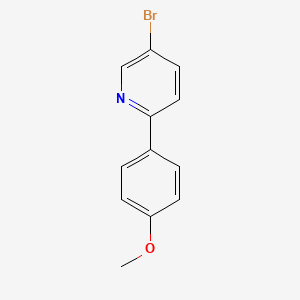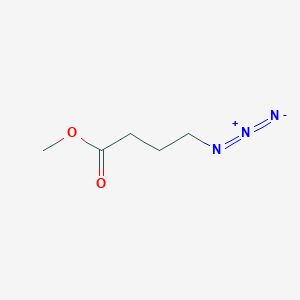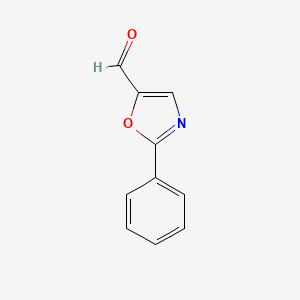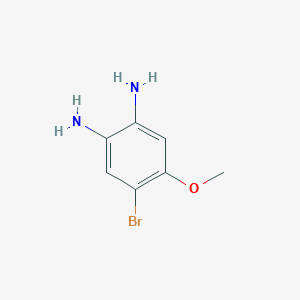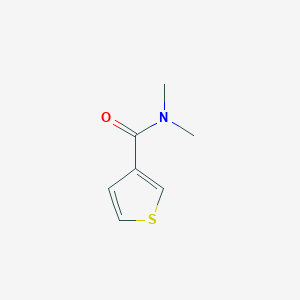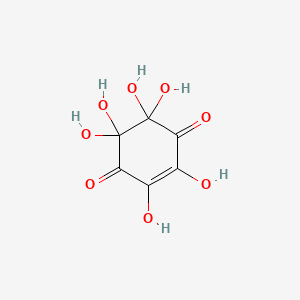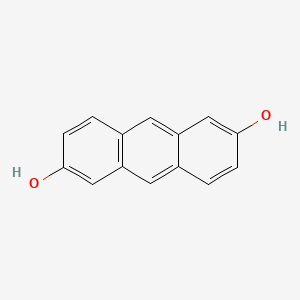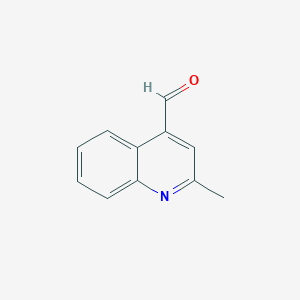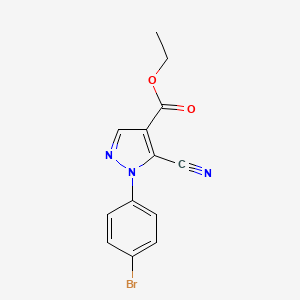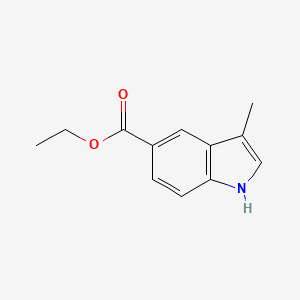
3-甲基-1H-吲哚-5-羧酸乙酯
描述
Ethyl 3-methyl-1H-indole-5-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases . It is also used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, has been a subject of interest in recent years . These compounds are synthesized through various methods, including N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-1H-indole-5-carboxylate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, show various biologically vital properties . They are used as reactants in several chemical reactions, including the preparation of diphenylsulfonium ylides from Martin’s sulfurane and cross dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
Ethyl 3-methyl-1H-indole-5-carboxylate is a light-yellow to yellow powder or crystals . It has a molecular weight of 203.24 .科学研究应用
抗病毒活性
根据研究,3-甲基-1H-吲哚-5-羧酸乙酯衍生物已显示出抗病毒活性,特别是针对丙型肝炎病毒 (HCV),这表明其具有潜在的治疗应用 .
生物活性化合物
吲哚衍生物,包括 3-甲基-1H-吲哚-5-羧酸乙酯,因其对癌细胞、微生物和各种疾病的生物活性而闻名 . 它们的通用性使其成为药物化学研究的重点。
作用机制
Ethyl 3-methyl-1H-indole-5-carboxylateole has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, Ethyl 3-methyl-1H-indole-5-carboxylateole can reduce inflammation and pain.
Biochemical and Physiological Effects
Ethyl 3-methyl-1H-indole-5-carboxylateole has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce the risk of stroke. In addition, Ethyl 3-methyl-1H-indole-5-carboxylateole has been found to have antioxidant and anti-inflammatory properties, as well as to be an effective inhibitor of the enzyme cyclooxygenase-2.
实验室实验的优点和局限性
The main advantage of using Ethyl 3-methyl-1H-indole-5-carboxylateole in laboratory experiments is its ability to inhibit the enzyme cyclooxygenase-2, which can be useful in studying the effects of inflammation and pain. However, there are some limitations to using Ethyl 3-methyl-1H-indole-5-carboxylateole in laboratory experiments. For example, the compound is not very stable, and it can be difficult to accurately measure its concentration in a solution. In addition, the compound is toxic and can be hazardous if not handled properly.
未来方向
Future research on Ethyl 3-methyl-1H-indole-5-carboxylateole could focus on its potential therapeutic applications, such as its use as an anti-inflammatory agent or as an inhibitor of the enzyme cyclooxygenase-2. In addition, further research could focus on the compound's potential use as an antioxidant, its ability to inhibit the growth of cancer cells, and its ability to reduce the risk of stroke. Furthermore, further research could focus on the compound's potential use in the development of new pharmaceuticals and the study of enzyme kinetics and protein folding. Finally, research could also focus on the compound's potential use in the production of food preservatives, resins, and rubber adhesives.
安全和危害
属性
IUPAC Name |
ethyl 3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSECHLHOABFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504909 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73396-90-4 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

